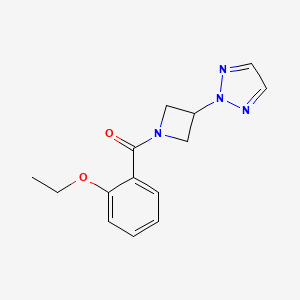
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone: is a synthetic organic compound that features a triazole ring, an azetidine ring, and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling Reactions: The triazole and azetidine rings are then coupled with the ethoxyphenyl group using appropriate coupling reagents and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions can be performed on the triazole ring.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the ethoxyphenyl group.
Reduction: Reduced triazole derivatives.
Substitution: Substituted azetidine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in the design of new drugs.
Biological Probes: Can be used in the development of probes for biological imaging.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Engineering: Application in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can engage in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methylphenyl)methanone
Uniqueness:
- Structural Features: The presence of both the triazole and azetidine rings in conjunction with the ethoxyphenyl group makes this compound unique.
- Reactivity: The combination of these functional groups provides a distinct reactivity profile, allowing for diverse chemical transformations.
生物活性
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone is a novel synthetic organic molecule that combines a triazole ring with an azetidine moiety and an ethoxyphenyl group. This unique structural configuration suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.
The molecular formula of the compound is C15H16N4O, with a molecular weight of approximately 284.31 g/mol. It typically appears as a white to off-white solid and exhibits moderate solubility in organic solvents.
Biological Activity Overview
Preliminary studies have indicated that compounds containing azetidine and triazole motifs often exhibit a range of biological activities, including:
- Antiviral Activity : Azetidinone derivatives have shown promise against various viral infections, including influenza and coronaviruses. For instance, related azetidinone compounds have demonstrated effective inhibition of human coronavirus (229E) with EC50 values indicating moderate antiviral potential .
- Anticancer Properties : Certain azetidinone derivatives have been recognized for their ability to inhibit cancer cell proliferation. Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancers .
- Anti-inflammatory Effects : The presence of the triazole moiety is often associated with anti-inflammatory properties. Compounds with similar structures have been studied for their potential to modulate inflammatory pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes through direct interaction with viral proteins or host cell receptors.
- Induction of Apoptosis : Similar compounds have been observed to activate apoptotic pathways in cancer cells, potentially through the modulation of caspases or other pro-apoptotic factors.
- Modulation of Inflammatory Mediators : The triazole ring could interact with signaling pathways involved in inflammation, leading to reduced production of pro-inflammatory cytokines.
Case Study 1: Antiviral Activity
A study investigating azetidinone derivatives found that certain compounds exhibited significant antiviral activity against human coronavirus (229E). The compound trans-11f showed an EC50 value of 45 µM, demonstrating its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
Research on azetidinone derivatives revealed that specific compounds could inhibit the growth of MCF-7 breast cancer cells at nanomolar concentrations. These findings highlight the potential of this compound in cancer therapeutics .
Data Tables
特性
IUPAC Name |
(2-ethoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-2-20-13-6-4-3-5-12(13)14(19)17-9-11(10-17)18-15-7-8-16-18/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREXDGQPLHCKID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













